N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Medicinal Chemistry Structure–Activity Relationship (SAR) Computational Chemistry

This compound offers a unique meta-pyridine substitution pattern distinct from the 4-methylpyridyl analog, potentially altering hydrogen-bonding vectors in target binding. The cyclohexene olefin serves as a reactive handle for diversification (epoxidation, hydrogenation). Priced 24% lower than the closest commercial analog, it is an ideal screening template for budget-conscious drug discovery programs. Verified to be ≥90% pure by LCMS and NMR.

Molecular Formula C18H25N3O
Molecular Weight 299.418
CAS No. 2034283-58-2
Cat. No. B2794713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide
CAS2034283-58-2
Molecular FormulaC18H25N3O
Molecular Weight299.418
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3
InChIInChI=1S/C18H25N3O/c22-18(16-5-2-1-3-6-16)20-13-15-8-11-21(12-9-15)17-7-4-10-19-14-17/h1-2,4,7,10,14-16H,3,5-6,8-9,11-13H2,(H,20,22)
InChIKeySWXUKCRYLWOQCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034283-58-2) – Procurement-Relevant Chemical Identity and Baseline Profile


N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide (CAS 2034283-58-2) is a synthetic small-molecule screening compound built on a pyridine-piperidine scaffold linked via a methylene bridge to a cyclohex-3-ene-1-carboxamide moiety. It is catalogued within the Life Chemicals F6454 screening library series and is offered for non-human research applications at a supplier-confirmed purity of ≥90%, verified by LCMS and 400 MHz ¹H NMR . The compound is structurally related to a broader family of cyclohex-3-ene-1-carboxamide derivatives that have been studied as GPR119 agonists in the context of metabolic disease [1], and its cyclohexene-carboxamide motif has been the subject of recent synthetic methodology investigations in the peer-reviewed literature [2].

Why N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide Cannot Be Interchanged with In-Class Analogs


The specific substitution pattern of the pyridine nitrogen at the 3-position (meta to the piperidine attachment) distinguishes this compound from its closest commercial analog, CAS 2034306‑39‑1, which bears a 2-methylpyridin-4-yl group [1]. This positional difference alters the electrostatic potential surface of the heterocycle, the vector of the nitrogen lone pair, and the overall molecular shape, all of which can significantly impact target recognition in structure–activity relationship (SAR) campaigns. Furthermore, the cyclohex-3-ene ring introduces both conformational constraint and a defined olefin geometry that differ from saturated cyclohexane or heterocyclic replacements such as the 1,2,5-thiadiazole found in another commercially available analog (CAS 2034609-32-8) [1]. Without matched-pair bioactivity data, the assumption that these compounds are functionally interchangeable is unwarranted and may lead to erroneous SAR conclusions.

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide – Quantitative Comparator-Based Differentiation Evidence


Pyridine Substitution Pattern: 3-yl vs 4-yl (2‑methyl) – Structural and Predicted Physicochemical Differentiation

The target compound features a pyridin-3-yl substituent, whereas its closest commercial analog (CAS 2034306‑39‑1) carries a 2-methylpyridin-4-yl group. This substitution difference yields distinct calculated physicochemical properties. Using RDKit-based predictions default in the ChEMBL pipeline: the pyridin-3-yl compound (MW 299.41, C₁₈H₂₅N₃O) has a topological polar surface area (tPSA) of 48.4 Ų and a predicted logP of 2.6. The 2-methylpyridin-4-yl analog (MW 313.44, C₁₉H₂₇N₃O) has tPSA 48.4 Ų and predicted logP of 3.1 [1]. The difference in logP (Δ ≈ 0.5 log units) suggests measurably different membrane permeability and non-specific binding propensities.

Medicinal Chemistry Structure–Activity Relationship (SAR) Computational Chemistry

Verified Supplier Purity and Analytical QC: Target Compound vs Closest Analog Pricing and Specification

Both the target compound and its 2-methylpyridin-4-yl analog (CAS 2034306‑39‑1) are supplied by Life Chemicals at a minimum purity of 90% with confirmatory LCMS and/or 400 MHz ¹H NMR data . However, the pricing and available pack sizes differ substantially. The target compound is available in 5 μmol ($63), 10 μmol ($69), 5 mg ($79), 10 mg ($89), and 15 mg ($99) quantities [1], whereas the 2-methylpyridin-4-yl analog is offered in 5 mg ($103.50), 25 mg ($163.50), and 40 mg ($210.00) quantities [2]. The per-mg cost for the smallest solid pack size is lower for the target compound (~$15.80/mg for 5 mg) compared to the analog ($20.70/mg for 5 mg), a ~24% cost advantage at comparable purity.

Chemical Procurement Quality Control Screening Library

Heterocycle Identity: Pyridine vs 1,2,5-Thiadiazole – Differential Hydrogen-Bonding Capacity

Another commercially available analog bearing a cyclohex-3-ene-1-carboxamide core is CAS 2034609‑32‑8, which replaces the pyridin-3-yl group with a 1,2,5-thiadiazol-3-yl moiety. The thiadiazole ring introduces two additional hydrogen-bond acceptor atoms (endocyclic N and S) that are absent in the target compound’s pyridine ring, and removes the pyridine nitrogen's basic character (pKa of pyridine ≈ 5.2 vs thiadiazole essentially non-basic). This alters both the hydrogen-bonding pharmacophore and the protonation state at physiological pH [1].

Medicinal Chemistry Ligand Design Molecular Recognition

Class-Level Biological Context: GPR119 Agonist Pharmacophore Alignment and Key Structural Determinants

The cyclohex-3-ene-1-carboxamide scaffold appears in patents describing GPR119 agonists for metabolic disease [1]. The patent lead compounds typically contain a 4-(aryloxy/heteroaryloxy) substitution on the cyclohexene ring and a piperidine-linked heterocycle. While the target compound lacks the aryloxy substitution found in the most potent GPR119 agonists reported (e.g., compounds with EC₅₀ values in the low nanomolar range for cAMP stimulation [1]), it retains the core cyclohexene-carboxamide-piperidine architecture. The pyridin-3-yl group places a hydrogen-bond acceptor at a vector that may be explored for alternative target engagement, distinguishing it from the 5-ethylpyrimidin-2-yl and 3-isopropyl-1,2,4-oxadiazol-5-yl substituents preferred in the optimized patent examples.

Metabolic Disease GPR119 Agonism GLP-1 Secretion

Data Availability Caveat: Absence of Published Quantitative Bioactivity Data for This Specific Compound

A comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, and the primary literature (as of early 2025) returned no experimentally determined IC₅₀, Kd, Ki, EC₅₀, or other quantitative bioactivity measurements for CAS 2034283‑58‑2. The compound is not indexed in ChEMBL or BindingDB, and no peer-reviewed publication reporting its biological evaluation could be identified. This stands in contrast to certain structurally related cyclohex-3-ene-1-carboxamide derivatives that have published GPR119 activity data within the US 10,723,699 patent family [1]. Prospective users must therefore treat this compound as an uncharacterized screening entity requiring de novo biological profiling.

Data Transparency Procurement Risk Screening Library

N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide – Research and Industrial Application Scenarios Based on Established Evidence


Scaffold-Hopping Starting Point for GPR119 Agonist Discovery Programs

The cyclohex-3-ene-1-carboxamide core with a pyridin-3-yl-piperidine appendage provides a structurally distinct entry point for GPR119 agonist SAR exploration, complementary to the 4-aryloxy-substituted series described in existing patents [1]. The target compound can serve as a scaffold-hopping template to probe whether the pyridine nitrogen's meta-positioning can recapitulate or improve upon the hydrogen-bonding interactions achieved by the pyrimidine/oxadiazole motifs in the optimized patent compounds. As evidenced in Section 3, the predicted lower logP (Δ ≈ 0.5 log units) compared to the 2-methylpyridin-4-yl analog suggests potentially different ADME behavior that may be advantageous for certain lead series. [1]

Negative Control or Inactive Comparator for Pyridine-Piperidine Bioisostere Studies

Given the documented absence of published bioactivity data for this compound (see Evidence Item 5 in Section 3), it is well-suited as a presumptive negative control in assays where related pyridine-piperidine compounds show activity. Its structural similarity to active chemotypes, combined with the lack of demonstrated target engagement, allows it to serve as an inactive comparator that controls for non-specific effects attributable to the pyridine-piperidine scaffold rather than the specific pharmacophore. The verified ≥90% purity (LCMS/NMR) from Life Chemicals ensures that any observed inactivity is not attributable to sample degradation or impurity. [2]

Cost-Efficient Primary Screening at Small Scale for Academic and Biotech Laboratories

At $79 for 5 mg (≥90% purity, LCMS/NMR verified), the target compound offers a ~24% lower per-mg entry cost compared to its closest commercial analog (CAS 2034306‑39‑1, $103.50/5 mg) from the same supplier, as shown in the direct head-to-head pricing comparison in Section 3. This cost differential makes the target compound a more accessible option for academic laboratories and early-stage biotech companies conducting primary phenotypic or biochemical screens where multiple analogs must be tested in parallel and budget constraints are significant. [2]

Synthetic Chemistry: Building Block for Derivatization via Amide Coupling or Olefin Functionalization

The cyclohex-3-ene moiety provides a reactive olefin amenable to further functionalization (e.g., epoxidation, dihydroxylation, hydrogenation), while the secondary amide linkage offers a site for N-alkylation or reduction to the amine. The pyridin-3-yl group can participate in metal-catalyzed cross-coupling reactions (e.g., C–H activation at the pyridine 2- or 4-position). These synthetic handles are supported by the broader methodology literature on cyclohex-3-ene-1-carboxamide derivatives, which has demonstrated that such compounds can undergo unusual rearrangement pathways to bicyclic lactones under appropriate conditions. [3]

Quote Request

Request a Quote for N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cyclohex-3-enecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.